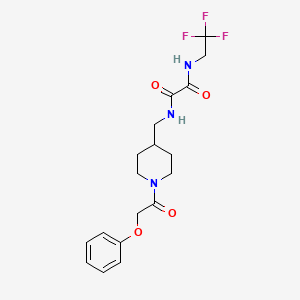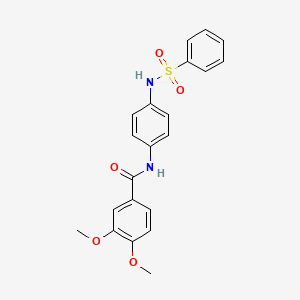
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide” is a complex organic molecule. It likely contains aromatic rings given the presence of “benzene” in the name, and the “sulfonamidophenyl” and “dimethoxybenzamide” groups suggest the presence of sulfur, nitrogen, and oxygen atoms .
Molecular Structure Analysis
While the exact structure of “this compound” is not available, related compounds contain multiple bonds, aromatic bonds, and several ring structures .作用機序
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide exerts its effects by binding to specific proteins involved in various cellular processes. For example, this compound has been shown to bind to the protein Hsp90, which is involved in cell proliferation and survival. By binding to Hsp90, this compound inhibits its function and leads to the inhibition of cancer cell growth. This compound has also been shown to bind to the protein PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and survival by targeting specific proteins involved in these processes. In neurons, this compound protects against oxidative stress and inflammation by activating specific pathways involved in neuroprotection. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair.
実験室実験の利点と制限
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity and yield. This compound has also been shown to have high specificity and potency for its target proteins. However, there are also limitations to using this compound in laboratory experiments. For example, this compound may have off-target effects that could lead to unintended consequences. Additionally, this compound may not be effective in all types of cancer or diseases.
将来の方向性
There are several future directions for the study of N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify additional target proteins. Another direction is to develop new derivatives of this compound that have improved specificity and potency for its target proteins. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, this compound could be used as a tool to study the role of specific proteins in various cellular processes.
合成法
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields this compound in high purity and yield.
科学的研究の応用
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific proteins in various diseases. In neuroprotection, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-19-13-8-15(14-20(19)28-2)21(24)22-16-9-11-17(12-10-16)23-29(25,26)18-6-4-3-5-7-18/h3-14,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYONCVKRTHZIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

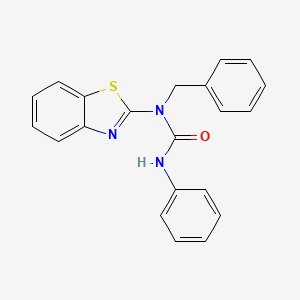
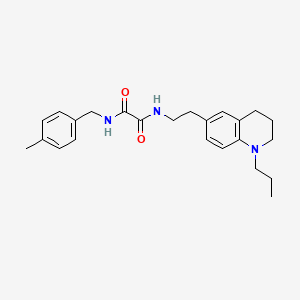
![Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate](/img/structure/B2898781.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)
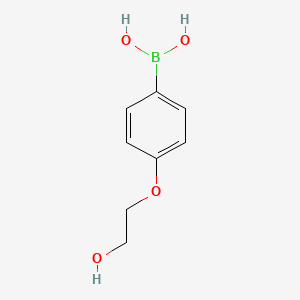
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid](/img/structure/B2898785.png)
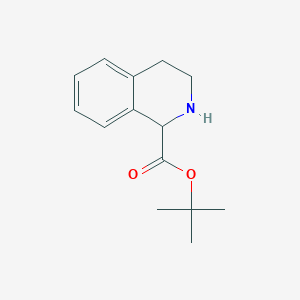
![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)

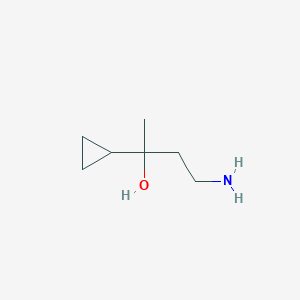
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)
